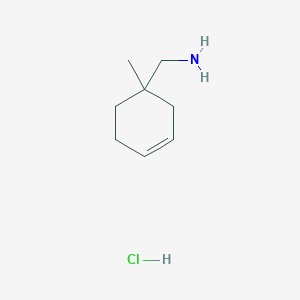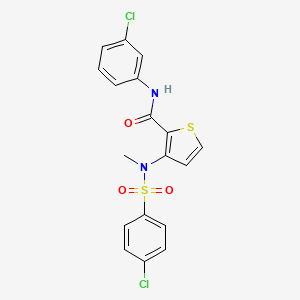![molecular formula C18H20N6O3 B2840878 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 847035-67-0](/img/structure/B2840878.png)
2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It contains a purine ring and a pyrimidine ring, both of which are heterocyclic aromatic rings containing nitrogen. These rings are likely to contribute to the stability of the molecule and may also play a role in any biological activity the molecule may have .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group might undergo hydrolysis under acidic or basic conditions to yield an acid and an amine. The methyl groups might be susceptible to oxidation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all influence its properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Background
Analgesic and Antipyretic Properties
Research on similar compounds, such as acetaminophen (N-acetyl-p-aminophenol [APAP]), a widely used medication for pain and fever management, provides insights into the analgesic and antipyretic effects of related molecules. Studies have shown that acetaminophen selectively suppresses peripheral prostaglandin E2 release and increases COX-2 gene expression in a clinical model of acute inflammation, suggesting potential mechanisms through which related compounds could exert their effects (Yun‐Sil Lee et al., 2007).
Metabolic Pathways and Liver Safety
Investigations into the metabolic pathways and safety profile of acetaminophen, a structurally and functionally related compound, highlight the importance of understanding the metabolic profile and potential hepatotoxicity of new compounds. The assessment of emerging biomarkers of liver injury in human subjects, including studies on acetaminophen, emphasizes the need for comprehensive metabolic and safety evaluations (S. Schomaker et al., 2013).
Implications for Reproductive Health
Research on acetaminophen has raised concerns regarding its impact on hormonal homeostasis and potential effects on reproductive health. Studies have found that acetaminophen use modifies the sulfation of sex hormones, which may have implications for the reproductive health effects of related compounds (Isaac V. Cohen et al., 2018).
Considerations for Lactating Women
The disposition of acetaminophen in milk, saliva, and plasma of lactating women has been studied to assess the potential exposure of nursing infants to the medication. These findings are pertinent to the consideration of related compounds' safety profiles for lactating women and their infants (C. Berlin et al., 1980).
Safety and Hazards
将来の方向性
The study of new compounds with complex structures like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis of this compound, its physical and chemical properties, and any potential biological activity. Such studies could lead to the development of new drugs or other useful compounds .
特性
IUPAC Name |
2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-5-3-6-12(9-11)22-7-4-8-23-14-15(20-17(22)23)21(2)18(27)24(16(14)26)10-13(19)25/h3,5-6,9H,4,7-8,10H2,1-2H3,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKZOJJRXMHLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-2,4-dioxo-9-(m-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate](/img/structure/B2840796.png)
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2840797.png)
![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)
![7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840800.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2840801.png)

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)






